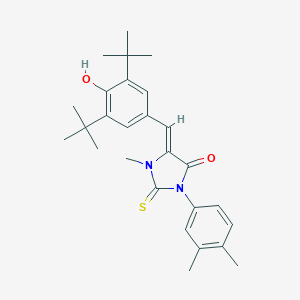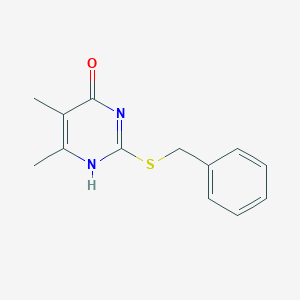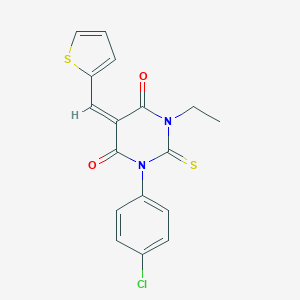![molecular formula C24H25IN2O3 B297350 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297350.png)
4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has not been fully elucidated. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. In addition, it has been suggested that this compound may exert its anti-tumor effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has anti-inflammatory, analgesic, and anti-tumor effects. In addition, this compound has been shown to have antioxidant and antibacterial properties. However, the biochemical and physiological effects of this compound have not been fully elucidated.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments include its potential anti-inflammatory, analgesic, and anti-tumor properties, as well as its potential use as a ligand in coordination chemistry. However, the limitations of using this compound in lab experiments include its complex synthesis method, as well as the lack of knowledge regarding its mechanism of action and biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to further investigate its potential applications in the field of medicine, particularly for the treatment of inflammatory diseases and cancer. Another direction is to explore its potential use as a photochromic material. In addition, further studies are needed to elucidate its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate to yield 4-allyloxybenzaldehyde. This compound is then reacted with 3-ethoxy-5-iodobenzyl bromide in the presence of potassium carbonate to yield 4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one.
Applications De Recherche Scientifique
4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In the field of materials science, it has been studied for its potential use as a photochromic material. In addition, this compound has been investigated for its potential use as a ligand in coordination chemistry.
Propriétés
Formule moléculaire |
C24H25IN2O3 |
|---|---|
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
(4Z)-4-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C24H25IN2O3/c1-4-10-21-19(24(28)27(26-21)18-11-8-7-9-12-18)14-17-15-20(25)23(30-13-5-2)22(16-17)29-6-3/h5,7-9,11-12,14-16H,2,4,6,10,13H2,1,3H3/b19-14- |
Clé InChI |
LJENTXHYVKMRJK-RGEXLXHISA-N |
SMILES isomérique |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)OCC=C)OCC)C3=CC=CC=C3 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC=C)OCC)C3=CC=CC=C3 |
SMILES canonique |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC=C)OCC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B297267.png)
![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)

![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297274.png)
![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)

![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297284.png)

![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)